2-(2-Ethyl-1H-imidazol-4-yl)ethanamine
Description
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine is an imidazole-derived compound characterized by an ethyl substituent at the 2-position of the imidazole ring and an ethanamine side chain at the 4-position. Its dihydrochloride salt form (CAS 188638-89-3) has a molecular formula of C₇H₁₅Cl₂N₃ and a molecular weight of 212.12 g/mol. Key properties include:
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(2-ethyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
ZYEXVVQLCNHUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine involves the following steps:
Imidazole Ring Formation: Start with 2-ethylamine (ethanamine) and react it with glyoxal or glyoxalic acid to form the imidazole ring.
Ethylamine Side Chain Addition: Introduce an ethyl group to the imidazole ring using appropriate reagents and conditions.
Industrial Production: Industrial production methods may vary, but the synthesis typically occurs through efficient and scalable processes.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of imidazole derivatives with different oxidation states.
Substitution: Substitution reactions can occur at the imidazole ring, where various functional groups can replace the hydrogen atoms.
Reduction: Reduction of the imidazole ring can yield reduced derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. Examples include N-alkylated imidazoles and their derivatives.
Scientific Research Applications
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine finds applications in various fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Catalysis: Imidazole derivatives often act as ligands in catalytic processes.
Biological Studies: Researchers explore its interactions with biological targets.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Methyl-1H-imidazol-5-yl)ethanamine
- Structure : Methyl group at the 4-position, ethanamine at the 5-position.
- Properties : CAS 644-42-8, pKa values 5.80 (protonated amine) and 9.90 (imidazole nitrogen) .
- Key Differences :
- The positional isomerism (4-methyl vs. 2-ethyl) alters electronic effects on the imidazole ring, impacting acidity and receptor binding.
- Lower lipophilicity compared to the ethyl-substituted compound may reduce membrane permeability.
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
- Structure : Phenyl group at the 4-position, chiral ethanamine at the 2-position.
- Properties : CAS 864825-23-0, used as a chiral intermediate in pharmaceuticals .
- Chirality introduces stereochemical specificity, critical for targeted drug action.
2-(2-Methyl-1H-imidazol-4-yl)ethanamine Dihydrochloride
- Structure : Methyl at the 2-position, ethanamine at the 4-position (CAS 36376-45-1) .
- Key Differences :
- The smaller methyl group reduces steric hindrance compared to ethyl, possibly enhancing metabolic stability.
- Similar dihydrochloride salt form suggests comparable solubility and handling requirements.
Histamine Analogs
- Example : 2-(1H-Imidazol-4-yl)ethanamine diphosphate (histamine derivative) .
- Key Differences :
- Histamine lacks the ethyl substituent, resulting in higher polarity and distinct receptor binding profiles (e.g., H1/H2 receptors).
- The ethyl group in 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine may reduce affinity for histamine receptors but improve resistance to enzymatic degradation.
Pharmacological Activity
- Receptor Interactions : Ethyl substitution may modulate interactions with transporters or enzymes, as seen in structurally related compounds .
Biological Activity
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine, also known as a derivative of histamine, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula for 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine is , with a molecular weight of approximately 142.17 g/mol. The compound features an imidazole ring, which is critical for its biological interactions.
The biological activity of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine is primarily attributed to its interaction with various receptors and enzymes in the body. It acts as a histamine analog, influencing pathways involved in immune response and neurotransmission. Its mechanism includes:
- Histamine Receptor Agonism : It binds to histamine receptors (H1, H2, H3), modulating physiological responses such as vascular permeability and neurotransmitter release.
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Similar compounds have shown potential in inhibiting IDO, an enzyme linked to cancer progression and immune suppression, suggesting that 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine may exhibit similar properties .
Biological Activity Overview
Research indicates that this compound possesses various biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : It may reduce inflammation through modulation of cytokine production.
- Neuroprotective Effects : The compound has been investigated for its role in neuroprotection, particularly in models of neurodegenerative diseases.
Data Table: Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various imidazole derivatives, including 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine resulted in decreased amyloid-beta plaque formation and improved cognitive function. This study highlights its potential role in neurodegenerative disease therapy .
- IDO Inhibition : A systematic study on imidazole derivatives indicated that compounds similar to 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine could inhibit IDO activity significantly more than traditional inhibitors, thus enhancing immune response against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
